2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9664793
InChI: InChI=1S/C14H10ClN5O2S/c15-10-4-2-1-3-9(10)11-5-6-13(22)20(19-11)7-12(21)17-14-18-16-8-23-14/h1-6,8H,7H2,(H,17,18,21)
SMILES: C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3)Cl
Molecular Formula: C14H10ClN5O2S
Molecular Weight: 347.8 g/mol

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC9664793

Molecular Formula: C14H10ClN5O2S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C14H10ClN5O2S
Molecular Weight 347.8 g/mol
IUPAC Name 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H10ClN5O2S/c15-10-4-2-1-3-9(10)11-5-6-13(22)20(19-11)7-12(21)17-14-18-16-8-23-14/h1-6,8H,7H2,(H,17,18,21)
Standard InChI Key FKLGCGYRCODBFD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3)Cl

Introduction

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure integrates a pyridazinone core with a chlorophenyl substituent and a thiadiazole moiety, which are critical for its pharmacological potential.

Chemical Characteristics

PropertyValue
Molecular FormulaC14H9ClN4O2S
Molecular Weight348.77 g/mol
Structural FeaturesPyridazinone core, chlorophenyl group, thiadiazole moiety
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area (PSA)~53 Ų
LogPEstimated at ~4.4 (hydrophobic nature)

The compound's structure suggests it is relatively hydrophobic but retains polar functionalities that enable interactions with biological targets.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from pyridazine derivatives and incorporating functional groups like chlorophenyl and thiadiazole through condensation or substitution reactions. General steps include:

  • Preparation of the pyridazinone core.

  • Introduction of the chlorophenyl group via electrophilic substitution.

  • Formation of the thiadiazole-acetamide linkage through condensation reactions.

Anti-inflammatory Potential

Studies on related pyridazinone derivatives indicate that these compounds can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), key mediators of inflammation . Molecular docking studies suggest that the thiadiazole moiety enhances binding affinity to inflammatory targets.

Antimicrobial Activity

The thiadiazole ring contributes to antimicrobial properties by disrupting bacterial enzyme systems or membrane integrity .

Pharmacokinetics and Drug-Likeness

Preliminary computational studies suggest favorable drug-like properties:

  • Moderate hydrophobicity (LogP ~4.4) for membrane permeability.

  • Low polar surface area (~53 Ų), indicating good oral bioavailability.

  • A balanced number of hydrogen bond acceptors and donors for receptor binding.

Molecular Docking Studies

Docking simulations reveal strong binding affinities to inflammatory enzymes like LOX with predicted inhibition constants in the micromolar range .

Cytotoxicity Assays

Similar pyridazinone derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .

Spectroscopic Characterization

Spectroscopic techniques such as NMR and IR confirm the structural integrity of the compound:

  • NMR: Signals corresponding to aromatic protons, acetamide NH, and thiadiazole protons.

  • IR: Characteristic peaks for C=O (amide) and C=N (thiadiazole).

Limitations and Future Directions

  • Limited Experimental Data: While computational studies are promising, experimental validation is needed for pharmacological activities.

  • Toxicity Studies: Comprehensive toxicity profiling is essential before clinical applications.

  • Structure Optimization: Modifications to improve solubility and target specificity should be explored.

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